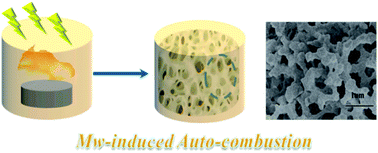Facile synthesis of a 3D-porous LiNbO3 nanocomposite as a novel electrode material for lithium ion batteries†
Nanoscale Pub Date: 2014-03-05 DOI: 10.1039/C4NR00232F
Abstract
A facile and efficient synthesis was developed to fabricate a 3D-porous LiNbO3 nanocomposite by microwave-induced auto-combustion. Such a material shows a high reversible capacity, excellent rate performance and stable cycle performance indicating its great potential as a promising anode material for Li-ion batteries.


Recommended Literature
- [1] Towards a comprehensive understanding of platinum dissolution in acidic media
- [2] Biocatalytic green alternative to existing hazardous reaction media: synthesis of chalcone and flavone derivatives via the Claisen–Schmidt reaction at room temperature†
- [3] Back cover
- [4] Back cover
- [5] An ester-substituted polyfluorene derivative for light-emitting electrochemical cells: bright blue emission and its application in a host–guest system†
- [6] High- and low-temperature mechanisms in the thermal decomposition of acetic acid
- [7] Correction: Growth and characterization of piezoelectric benzil single crystals and its application in microstrip patch antenna
- [8] Correction: Conversion of landfill gas to liquid fuels through a TriFTS (tri-reforming and Fischer–Tropsch synthesis) process: a feasibility study
- [9] A pyridinium salt with crystalline phase transformation under water vapor and reversible mechanochromic luminescent properties†
- [10] EPR-derived structures of flavin radical and iron-sulfur clusters from Methylosinus sporium 5 reductase†










